(2R)-2-methylpiperidin-4-one hydrochloride

Purity Quality Control Synthetic Chemistry

Choose (2R)-2-methylpiperidin-4-one hydrochloride (CAS 1434126-97-2) for its defined (R)-stereochemistry, essential for generating the correct 3D structure of your target molecules. The hydrochloride salt ensures superior aqueous solubility and stability over the free base, making it ideal for bioconjugation and aqueous synthetic protocols. Avoid costly stereochemical mismatches—this single enantiomer eliminates the bioactivity ambiguity inherent in racemic or (S)-configured alternatives. Use for asymmetric synthesis of patentable drug candidates and comparative SAR studies.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12336561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-methylpiperidin-4-one hydrochloride
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1
InChIInChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
InChIKeyOFVHMZSKMQPCKB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specification for (2R)-2-Methylpiperidin-4-one Hydrochloride: A Defined Chiral Piperidinone Building Block


(2R)-2-Methylpiperidin-4-one hydrochloride (CAS 1434126-97-2) is a chiral, non-racemic heterocyclic building block featuring a piperidine ring with a ketone at the 4-position and an (R)-configured methyl substituent at the 2-position . As a hydrochloride salt, it is typically supplied as an off-white crystalline solid with a molecular weight of 149.62 g/mol [1]. The compound is primarily utilized in asymmetric synthesis and medicinal chemistry research as a key intermediate for constructing more complex, enantiomerically pure molecules .

Why Generic Piperidinone Analogs Cannot Substitute for (2R)-2-Methylpiperidin-4-one Hydrochloride in Stereospecific Synthesis


Substitution of (2R)-2-methylpiperidin-4-one hydrochloride with its (2S) enantiomer or the racemic free base is not feasible for stereospecific applications due to fundamental differences in physicochemical and biological outcomes. The (R) and (S) enantiomers of 2-methylpiperidin-4-one exhibit distinct physical properties, including melting points, boiling points, and solubility . More critically, the stereochemistry at the 2-position dictates the three-dimensional shape of downstream products, which is a primary determinant of biological target engagement, as demonstrated by differential activities of enantiomeric piperidine derivatives [1]. Furthermore, the hydrochloride salt form is specifically chosen over the free base to enhance aqueous solubility and stability, attributes that are essential for many synthetic protocols and are not inherent to the unprotonated form .

Quantitative Evidence Guide for (2R)-2-Methylpiperidin-4-one Hydrochloride: Verifiable Differentiation from Key Comparators


Purity Specification for (2R)-2-Methylpiperidin-4-one Hydrochloride from a Primary Commercial Source

For procurement from a major life science supplier, (2R)-2-methylpiperidin-4-one hydrochloride is specified with a minimum purity of 97% . This established specification serves as a baseline for reproducible synthetic outcomes, differentiating it from other sources with potentially lower or undefined purity.

Purity Quality Control Synthetic Chemistry

X-Ray Crystallographic Determination of Absolute Configuration for a Chiral 2-Methylpiperidin-4-one Derivative

The absolute configuration of a related chiral 2-methylpiperidin-4-one derivative was unambiguously confirmed by single-crystal X-ray diffraction analysis, which yielded high-resolution crystallographic parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, in the monoclinic space group C2 [1]. This structural validation is a definitive, quantitative proof of stereochemical identity, a critical factor for compounds used in asymmetric synthesis.

Stereochemistry X-ray Crystallography Absolute Configuration

Comparative Pricing Analysis: (2R)-2-Methylpiperidin-4-one Hydrochloride vs. Racemic Mixture

Pricing data from a major chemical supplier indicates a significant cost differential between the single enantiomer and the racemic mixture. (2R)-2-methylpiperidin-4-one hydrochloride (97% purity) is priced at $3,503.90 for 500 mg , while the racemic 2-methylpiperidin-4-one hydrochloride (98% purity) is available for $85.90 for 5 g . This represents a roughly 40-fold increase in price per gram for the enantiopure compound, directly reflecting the added value and complexity of chiral synthesis or resolution.

Procurement Cost Analysis Chiral Building Blocks

Enantiomer-Dependent Biological Activity in a Piperidinone-Derived Pharmacophore

The stereochemical configuration of a chiral building block can directly translate into differential biological activity in final drug candidates. A related piperidinone-derived compound demonstrated potent inhibition of recombinant human mPGES1, with an IC50 of 5.80 nM in CHO cells [1]. This quantitative activity is highly dependent on the correct three-dimensional structure conferred by the starting chiral material. While this data is for a derivative, it exemplifies the principle that the stereochemistry of the 2-position in the piperidinone ring is a critical determinant of biological potency, underscoring the need for the specific (2R) enantiomer over its (2S) counterpart for targeted applications.

Biological Activity Enantioselectivity Medicinal Chemistry

Enhanced Solubility and Stability of the Hydrochloride Salt Form vs. Free Base

The hydrochloride salt of (2R)-2-methylpiperidin-4-one is specifically chosen over the free base due to its enhanced aqueous solubility and stability, which are critical for its use in aqueous reactions and biological assays . The free base (CAS 876922-71-3) is a distinct chemical entity with different handling and solubility characteristics, requiring different storage conditions and potentially exhibiting lower reactivity in aqueous media.

Physicochemical Properties Solubility Salt Selection

Validated Application Scenarios for (2R)-2-Methylpiperidin-4-one Hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals

This compound is ideally suited as a chiral building block for the asymmetric synthesis of drug candidates. Its defined (R)-stereochemistry is essential for creating the correct three-dimensional structure of target molecules, a factor demonstrated by the potent 5.80 nM IC50 of a related piperidinone-derived inhibitor [1]. The premium price of the enantiopure compound reflects its value in generating patentable, stereochemically defined pharmaceuticals.

Stereochemical Probe in Medicinal Chemistry and Chemical Biology

Its unambiguously determined stereochemistry, confirmed by X-ray crystallography for related derivatives [1], makes it an excellent probe for studying structure-activity relationships (SAR) and biological target engagement. It can be used as a key intermediate to synthesize a series of diastereomers or enantiomers for comparative biological evaluation.

High-Reproducibility Synthesis in Aqueous and Protic Solvents

The hydrochloride salt form is selected for applications requiring enhanced solubility and stability in aqueous or protic reaction media [1]. This makes it preferable over the free base for bioconjugation reactions, certain catalytic processes, and other protocols where the free amine's reactivity or solubility would be problematic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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